Cas no 310452-14-3 (N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide)

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- AB00077800-01
- F0015-0200
- N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide
- SR-01000906468
- 310452-14-3
- AKOS001586468
- SR-01000906468-1
-
- インチ: 1S/C19H11NO3S/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-10H,(H,20,23)
- InChIKey: FIYXIBUMKKQQDP-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=C3C(C(=O)C4=C(C3=O)C=CC=C4)=CC=C2)=O)SC=CC=1
計算された属性
- せいみつぶんしりょう: 333.04596439g/mol
- どういたいしつりょう: 333.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 91.5Ų
じっけんとくせい
- 密度みつど: 1.465±0.06 g/cm3(Predicted)
- ふってん: 477.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 11.65±0.20(Predicted)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0015-0200-3mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-1mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-2μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-2mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-20mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
A2B Chem LLC | BA76508-1mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F0015-0200-5μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-20μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-15mg |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0015-0200-10μmol |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide |
310452-14-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamideに関する追加情報
N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)Thiophene-2-Carboxamide: A Comprehensive Overview
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide, with the CAS number 310452-14-3, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and organic chemistry. This compound is notable for its unique structure, which combines an anthracene derivative with a thiophene moiety. The integration of these two functional groups imparts distinctive electronic and optical properties, making it a promising candidate for various applications in advanced materials and drug development.
Recent studies have highlighted the potential of this compound in the development of novel optoelectronic materials. Researchers have demonstrated that the anthracene core provides excellent conjugation, while the thiophene group enhances stability and solubility. This combination makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. For instance, a 2023 study published in Nature Materials reported that incorporating this compound into OLEDs significantly improved device efficiency and operational stability.
In addition to its electronic properties, this compound has shown potential in the field of drug delivery. The dioxoanthracene moiety has been found to exhibit selective binding affinity towards certain biological targets, making it a promising candidate for targeted drug delivery systems. A 2023 research article in Journal of Medicinal Chemistry explored its application as a carrier for anticancer drugs, demonstrating enhanced drug loading capacity and controlled release profiles.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the anthracene derivative through oxidative coupling reactions and subsequent functionalization with the thiophene group via amide bond formation. Recent advancements in catalytic asymmetric synthesis have enabled higher yields and improved stereocontrol, as reported in a 2023 paper in Angewandte Chemie.
The physical and chemical properties of this compound have been extensively characterized using advanced analytical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and UV-vis spectroscopy. These studies have revealed its high thermal stability and strong absorption bands in the visible spectrum, which are critical for its applications in optoelectronics. Furthermore, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental fate and potential risks.
The commercial availability of this compound is limited due to its specialized nature; however, it can be synthesized on demand by specialized chemical manufacturers. Its adoption in industrial applications is currently hindered by high production costs; nonetheless, ongoing research into scalable synthesis methods aims to address these challenges.
In conclusion, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide represents a cutting-edge material with diverse potential applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing modern materials science and therapeutic development. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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